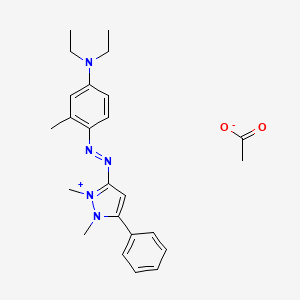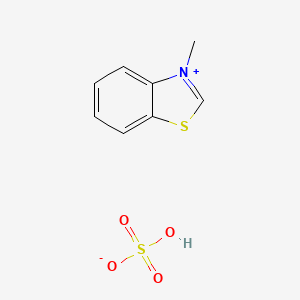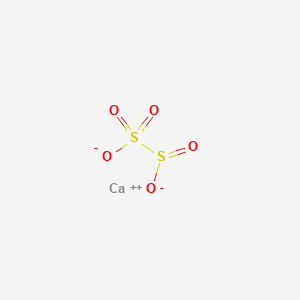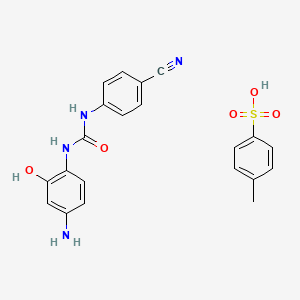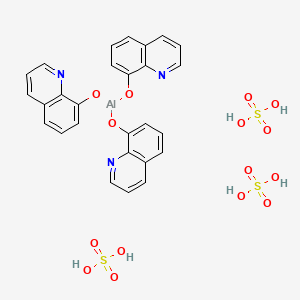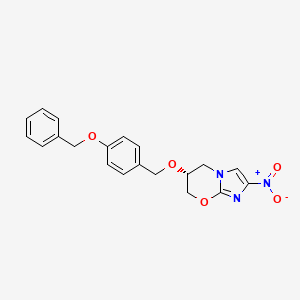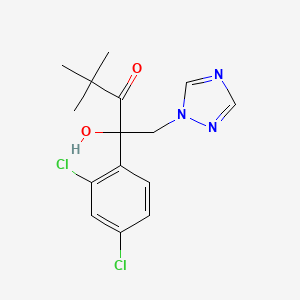
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- involves multiple steps, including the introduction of the triazole ring and the dichlorophenyl group. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- exerts its effects involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group play crucial roles in binding to these targets, leading to various biochemical and physiological effects. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
When compared to similar compounds, 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
- 3-Pentanone, 5-(2,4-dichlorophenyl)-1,1-dimethoxy-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)- These compounds share structural similarities but differ in their specific functional groups and chemical properties, leading to variations in their reactivity and applications.
Properties
CAS No. |
107658-85-5 |
|---|---|
Molecular Formula |
C15H17Cl2N3O2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-14(2,3)13(21)15(22,7-20-9-18-8-19-20)11-5-4-10(16)6-12(11)17/h4-6,8-9,22H,7H2,1-3H3 |
InChI Key |
FABRZCZERVHQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


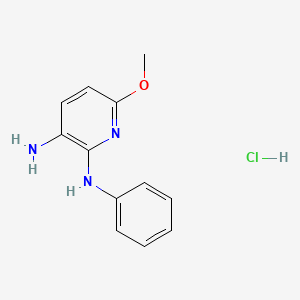
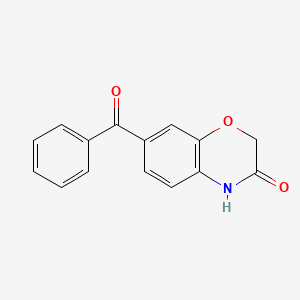

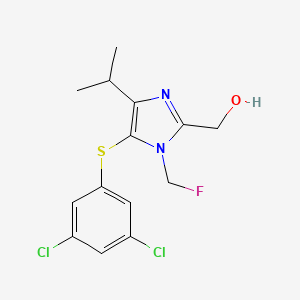

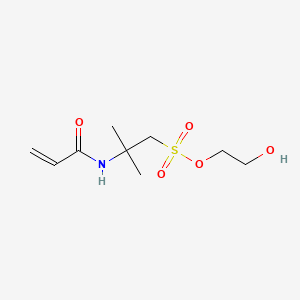
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
